1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Chemical Synthesis and Environmental Applications
Research in the field of chemical synthesis often explores novel methodologies for producing complex molecules efficiently and environmentally friendly. A study highlighted the one-pot synthesis of 3,3-dimethylpyrrolidin-2-carbonitriles from 4-chloro-2,2-dimethylbutanal, showcasing a convenient and environmentally benign method that could potentially be applied or adapted for the synthesis of compounds similar to 1-(4-Ethylphenyl)-3,3-dimethylbutan-1-amine hydrochloride (D’hooghe, Van Driessche, & Kimpe, 2009). This approach underlines the importance of developing sustainable chemical processes in research.
Analytical Chemistry and Detection Methods
In the realm of analytical chemistry, the development of sensitive and selective methods for the detection of amines is crucial. A method utilizing derivatization with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC-HCI) for fluorescence detection of amines showcases an application where similar chemistry to that of this compound could be employed (You et al., 2006). Such methods are vital for environmental monitoring and pharmaceutical analysis.
Drug Design and Pharmaceutical Applications
The synthesis and evaluation of novel compounds for pharmaceutical applications represent a significant area of research. A study reported the synthesis of antineoplastic agents derived from amino-Z-stilbene and their biological evaluation, demonstrating the potential of structurally related compounds in cancer therapy (Pettit et al., 2003). This research underscores the ongoing search for new therapeutic agents and the critical role of chemical synthesis in drug discovery.
Materials Science and Polymer Chemistry
In materials science, the synthesis of polymers with specific functionalities is crucial for developing new materials with tailored properties. Research on the synthesis of combinatorial libraries based on natural products illustrates the versatility of organic synthesis in creating compounds with potential applications in materials science (Davis, Pierens, & Parsons, 2007). Such studies highlight the intersection of organic chemistry and materials science in the quest for innovative materials.
Mechanism of Action
Target of Action
Eperisone hydrochloride is an antispasmodic drug . It primarily targets skeletal muscles and vascular smooth muscles .
Mode of Action
Eperisone functions through voltage-gated channel blockade . It is effective in relaxing skeletal muscles and vascular smooth muscles .
Pharmacokinetics
Eperisone is rapidly absorbed after oral administration with a maximum concentration time (Tmax) of 1.6 hours . It also undergoes rapid elimination from the body with a biological half-life of 1.87 hours .
Result of Action
The action of Eperisone leads to the relaxation of both skeletal muscles and vascular smooth muscles, reduction of myotonia, improvement of circulation, and suppression of the pain reflex .
Properties
IUPAC Name |
1-(4-ethylphenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-5-11-6-8-12(9-7-11)13(15)10-14(2,3)4;/h6-9,13H,5,10,15H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFAAZBVORFCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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